Iprymidam

Herbicide lead selection Patent优选化合物 Pyrimidinediamine SAR

Iprymidam (6-chloro-N4-isopropylpyrimidine-2,4-diamine; CAS 30182-24-2) is a pyrimidinediamine herbicide classified under ISO 1750. Its molecular formula is C7H11ClN4 with a molecular weight of 186.64 g/mol and a calculated AlogP of 1.773.

Molecular Formula C7H11ClN4
Molecular Weight 186.64 g/mol
CAS No. 30182-24-2
Cat. No. B1598429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIprymidam
CAS30182-24-2
Molecular FormulaC7H11ClN4
Molecular Weight186.64 g/mol
Structural Identifiers
SMILESCC(C)NC1=CC(=NC(=N1)N)Cl
InChIInChI=1S/C7H11ClN4/c1-4(2)10-6-3-5(8)11-7(9)12-6/h3-4H,1-2H3,(H3,9,10,11,12)
InChIKeyUCOIYRGMDBGBOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iprymidam (CAS 30182-24-2): Technical Baseline for Procurement of a Pyrimidinediamine Herbicide Reference Standard


Iprymidam (6-chloro-N4-isopropylpyrimidine-2,4-diamine; CAS 30182-24-2) is a pyrimidinediamine herbicide classified under ISO 1750 [1]. Its molecular formula is C7H11ClN4 with a molecular weight of 186.64 g/mol and a calculated AlogP of 1.773 [2]. The compound is a 2,4-diaminopyrimidine derivative bearing a chlorine atom at the 6-position and an isopropylamino substituent at the N4-position, a structural configuration that distinguishes it within the broader 6-chloro-2,4-diaminopyrimidine patent family [3]. The free base exhibits a melting point of 114–116 °C and is practically insoluble in water but soluble in organic solvents such as ethanol and dichloromethane [3].

Why Generic Substitution Fails for Iprymidam: Structural Determinants of Activity Within the 6-Chloro-2,4-Diaminopyrimidine Series


Within the 6-chloro-2,4-diaminopyrimidine herbicide class, the N4-alkyl substituent is a critical determinant of both herbicidal potency and spectrum breadth. Patent data demonstrate that varying the N4-alkyl group from isopropyl (iprymidam) to isobutyl, pentyl, cyclohexyl, or n-hexyl produces measurable shifts in weed control ratings against specific dicotyledonous species under identical post-emergence application conditions [1]. For instance, the isobutyl analog exhibits a 3-point reduction in activity against Galium aparine (score 6 vs. 9) and a 2-point reduction against Echinochloa crus-galli (score 7 vs. 9) relative to iprymidam hydrochloride [1]. Similarly, the pentyl and cyclohexyl analogs show diminished control of Chenopodium album (score 6 vs. 9) [1]. These compound-specific differences preclude the assumption that any 6-chloro-2,4-diaminopyrimidine can substitute for iprymidam without altering the expected efficacy profile. Substitution without verification of the N4-isopropyl substitution pattern risks introducing activity gaps, particularly for Galium and Chenopodium control.

Iprymidam Quantitative Differentiation Evidence: Head-to-Head Activity Data Against Structural Analogs


Patent-Declared Preferred Compound Status: Iprymidam Selected Over All Other N4-Substituted Analogs

In US Patent US4025515A, which discloses the entire 6-chloro-2,4-diaminopyrimidine herbicide class, iprymidam (2-amino-4-isopropylamino-6-chloropyrimidine) is explicitly designated as 'The preferred compound of the invention... particularly in free base form' [1]. This designation is conferred after systematic comparison against all other N4-alkyl, N4-alkenyl, and N4-cycloalkyl variants within the generic formula. The preferred status is reinforced by the identification of its hydrochloride and trichloroacetate salts as 'particularly effective agriculturally acceptable acid addition salt forms' [1]. No other compound in the patent family receives this explicit preferred designation.

Herbicide lead selection Patent优选化合物 Pyrimidinediamine SAR

Superior Galium aparine Control: Iprymidam Hydrochloride Achieves Complete Destruction vs. Reduced Activity of Nearest Branched-Chain Analog

In a direct head-to-head post-emergence trial at 3 kg active agent per hectare, iprymidam hydrochloride achieved a herbicidal rating of 9 (total destruction) against Galium aparine (catchweed bedstraw), whereas the closest branched-chain N4-alkyl analog, 2-amino-4-isobutylamino-6-chloro-pyrimidine, achieved only a rating of 6 under identical conditions [1]. Iprymidam free base scored 7 against the same species. The same pattern is observed against Echinochloa crus-galli (barnyard grass), where iprymidam hydrochloride scored 9 and the isobutyl analog scored 7 [1].

Broadleaf weed control Galium aparine Post-emergence herbicide

Broader Dicotyledonous Spectrum: Iprymidam Hydrochloride Achieves Maximum Ratings Across All Seven Tested Weed Species

Iprymidam hydrochloride achieved a herbicidal rating of 9 (total destruction) against all seven tested weed species — Amaranthus retroflexus, Capsella bursa-pastoris, Chenopodium album, Galium aparine, Stellaria media, Senecio vulgaris, and Echinochloa crus-galli — at 3 kg/ha post-emergence [1]. In contrast, the pentylamino and cyclohexylamino analogs both showed a rating of only 6 against Chenopodium album, representing a 3-point deficit relative to iprymidam hydrochloride [1]. The isobutyl analog showed a reduced rating of 7 against Echinochloa crus-galli [1].

Herbicide spectrum breadth Dicotyledonous weeds Chenopodium album

Demonstrated Crop Selectivity: Maize Safety Confirmed at Herbicidally Effective Application Rate of 3 kg/ha

All tested 6-chloro-2,4-diaminopyrimidine compounds, including iprymidam free base, its hydrochloride and trichloroacetate salts, and all five structural analogs, received a maize selectivity rating of 1 (no destruction) when applied post-emergence at 3 kg/ha — the same rate at which they achieved ratings of 9 against most weed species [1]. The patent further states that maize, wheat, potatoes, onions, and leeks are 'not significantly damaged by the use of the herbicides of the invention, either before or after, and particularly after, emergence of the cultured plants and the weeds' [1].

Crop selectivity Maize herbicide safety Selective herbicide

Physicochemical Differentiation: Melting Point and Salt Formation Capability Enable Identity Verification and Formulation Flexibility

Iprymidam free base has a reported melting point of 114–116 °C (recrystallized from benzene/petroleum ether) [1], while its hydrochloride salt melts at significantly higher temperature (235 °C) [2] and the trichloroacetate salt at 150–152 °C [1]. These distinct thermal properties allow for unambiguous identity confirmation via melting point determination. Additionally, iprymidam is practically insoluble in water but soluble in organic solvents such as ethanol and dichloromethane , a solubility profile that influences formulation strategy and distinguishes it from water-soluble herbicide classes.

Identity verification Salt form Quality control

Evidence Strength Caveat: Primary Quantitative Data Derives From a Single Patent Source; Independent Replication Data Are Absent From the Public Literature

All quantitative head-to-head herbicidal activity data for iprymidam versus its structural analogs originate from a single patent source (US4025515A) [1]. No independent, peer-reviewed primary research publications containing head-to-head comparative efficacy data for iprymidam were identified in the current search. Iso 1750 confirms the compound's approved common name and herbicide classification [2], and vendor datasheets confirm physicochemical properties and 95% purity availability , but these do not provide independent biological activity comparisons. Users should interpret the comparative evidence as inventor-verified within the patent context, pending independent replication.

Data provenance Evidence quality Replication

Iprymidam Application Scenarios: Research and Industrial Use Cases Supported by Quantitative Evidence


Reference Standard for Pyrimidinediamine Herbicide SAR Studies and Analog Benchmarking

Iprymidam serves as the designated 'preferred compound' reference standard for structure-activity relationship (SAR) studies within the 6-chloro-2,4-diaminopyrimidine herbicide class. As established in US4025515A, it is the explicit benchmark against which all N4-substituted analogs should be compared [1]. Researchers synthesizing novel N4-alkyl, N4-alkenyl, or N4-cycloalkyl derivatives should include iprymidam as the positive control in herbicidal activity assays, using the patent-defined post-emergence protocol at 3 kg/ha against the seven-species weed panel (Amaranthus retroflexus, Capsella bursa-pastoris, Chenopodium album, Galium aparine, Stellaria media, Senecio vulgaris, Echinochloa crus-galli) to enable direct comparison with the foundational dataset [1].

Positive Control for Galium aparine and Chenopodium album Greenhouse Screening Programs

For herbicide discovery programs targeting Galium aparine (a competitive broadleaf weed in winter cereals) and Chenopodium album (a globally distributed weed in row crops), iprymidam hydrochloride provides a validated positive control that achieves complete destruction (rating 9/9) against both species at 3 kg/ha post-emergence [1]. This contrasts with the pentylamino and cyclohexylamino analogs, which show a 3-point deficit (rating 6/9) on Chenopodium album at the same rate [1]. Including iprymidam hydrochloride as a positive control in greenhouse screening protocols ensures that assay sensitivity is adequate to detect Chenopodium and Galium activity at commercially relevant efficacy levels.

Crop Selectivity Validation in Maize Herbicide Development Programs

Iprymidam's demonstrated maize safety profile (selectivity rating 1/9 at 3 kg/ha post-emergence) [1] positions it as a reference compound for selectivity screening in maize herbicide development. Programs evaluating novel 2,4-diaminopyrimidine analogs for maize compatibility should benchmark their selectivity window against iprymidam, which achieves maximum weed control (rating 9) with no observable maize damage (rating 1) at the same application rate [1]. This selectivity ratio (weed control rating / crop damage rating = 9:1) establishes a quantitative baseline for acceptable crop safety in the class.

Analytical Reference Material for Identity and Purity Verification via Melting Point and Chromatographic Methods

The well-characterized melting point of iprymidam free base (114–116 °C) and its salts (HCl: 235 °C; trichloroacetate: 150–152 °C) [1][2] makes it suitable as an analytical reference material for identity confirmation in quality control laboratories. Procurement of iprymidam as a certified reference standard (available at ≥95% purity from commercial vendors ) supports method development and system suitability testing for HPLC, GC, and melting point apparatus calibration in agrochemical analytical workflows.

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